4'-Bromo-3-chloropropiophenone

Catalog No.
S663081
CAS No.
31736-73-9
M.F
C9H8BrClO
M. Wt
247.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Bromo-3-chloropropiophenone

CAS Number

31736-73-9

Product Name

4'-Bromo-3-chloropropiophenone

IUPAC Name

1-(4-bromophenyl)-3-chloropropan-1-one

Molecular Formula

C9H8BrClO

Molecular Weight

247.51 g/mol

InChI

InChI=1S/C9H8BrClO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4H,5-6H2

InChI Key

SYWQQEVHZPPLNQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)CCCl)Br

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCl)Br

Intermediate for Organic Synthesis

4'-Bromo-3-chloropropiophenone is primarily used as a building block in organic synthesis. Due to the presence of a reactive carbonyl group (C=O) and halogen substituents (bromine and chlorine), it can participate in various chemical reactions to form more complex molecules. Research has explored its application in the synthesis of pharmaceuticals, agrochemicals, dyes, and other oxygen heterocycles [].

Here are some specific examples from scientific literature:

  • A study describes the chemoenzymatic synthesis of 4'-bromo-3-chloropropiophenone itself, highlighting its potential as a precursor for bioactive molecules [].
  • Research has investigated its use in the synthesis of novel pyrazole derivatives, which are a class of heterocyclic compounds with potential applications in medicinal chemistry.

Structure and Properties

The molecular structure and properties of 4'-bromo-3-chloropropiophenone have also been the subject of scientific investigation.

  • Studies have employed density functional theory (DFT) calculations, along with spectroscopic techniques like Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectroscopy, to understand its geometric configuration and vibrational modes [].

4'-Bromo-3-chloropropiophenone is an organic compound with the chemical formula C9H8BrClO and a CAS number of 31736-73-9. The structure features a phenyl ring substituted with a carbonyl group at the second carbon atom, a bromine atom at the para position, and a chlorine atom at the meta position of the propionyl group. This compound is characterized by its electrophilic nature due to the presence of the carbonyl group and halogen substituents, making it reactive in various chemical transformations .

Currently, there's no documented information regarding a specific mechanism of action for BCP in biological systems.

  • Potential toxicity: Halogenated aromatics can exhibit varying degrees of toxicity. Handle with care and proper personal protective equipment.
  • Skin and eye irritant: Halogenated compounds can irritate skin and eyes. Avoid contact.
  • Potential respiratory irritant: Inhalation may cause irritation. Use proper ventilation when handling.
Due to its functional groups:

  • Nucleophilic Substitution: The carbonyl group can react with nucleophiles, allowing for the formation of new compounds.
  • Condensation Reactions: It can undergo condensation with other reactants to form more complex structures.
  • Cross-Coupling Reactions: The halogen substituents enable cross-coupling reactions, which are valuable in constructing complex organic molecules .

The synthesis of 4'-bromo-3-chloropropiophenone can be achieved through various methods:

  • Chemoenzymatic Synthesis: This method involves the reaction between 4'-bromo-3-chlorobenzophenone and potassium chloropropoxide.
  • Friedel-Crafts Acylation: This classic method can also be employed to attach an acyl group to a halogenated aromatic ring, facilitating the formation of this compound .

4'-Bromo-3-chloropropiophenone serves as an important intermediate in organic synthesis. Its applications include:

  • Pharmaceuticals: Used as a building block for synthesizing various medicinal compounds.
  • Agrochemicals: Involved in developing chemicals for agricultural applications.
  • Dyes: Functions as an intermediate in dye synthesis.
  • Oxygen Heterocycles: Acts as a precursor for synthesizing oxygen-containing heterocyclic compounds .

Several compounds share structural similarities with 4'-bromo-3-chloropropiophenone. Below is a comparison highlighting their uniqueness:

Compound NameChemical FormulaKey Features
2-Bromo-3'-chloropropiophenoneC9H8BrClOSimilar halogenated structure; used in antidepressant synthesis.
4-Chloro-3-bromopropiophenoneC9H8BrClOContains similar halogens but differs in positioning; utilized in organic synthesis.
4'-Chloro-3-bromobenzoyl chlorideC13H8BrClOHas a benzoyl structure; used as an acylating agent.

4'-Bromo-3-chloropropiophenone stands out due to its unique combination of bromine and chlorine substituents on the phenyl ring, making it particularly versatile for various synthetic applications while maintaining distinct reactivity profiles compared to similar compounds .

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

31736-73-9

Wikipedia

4'-Bromo-3-chloropropiophenone

Dates

Modify: 2023-08-15

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